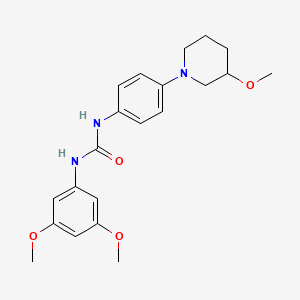
1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea, also known as MPD-711, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a urea derivative that has been found to have various biochemical and physiological effects. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea involves the reaction of 3,5-dimethoxyaniline with 4-(3-methoxypiperidin-1-yl)benzaldehyde to form the corresponding Schiff base, which is then reduced to the corresponding amine. The amine is then reacted with isocyanate to form the final product, 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea.
Starting Materials
3,5-dimethoxyaniline, 4-(3-methoxypiperidin-1-yl)benzaldehyde, sodium borohydride, isocyanate
Reaction
Step 1: Reaction of 3,5-dimethoxyaniline with 4-(3-methoxypiperidin-1-yl)benzaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding Schiff base., Step 2: Reduction of the Schiff base using sodium borohydride to form the corresponding amine., Step 3: Reaction of the amine with isocyanate in the presence of a suitable solvent and a catalyst to form the final product, 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea.
作用機序
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. This includes the regulation of calcium signaling, which is important for neuronal function and survival. 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has also been found to have neuroprotective effects, which may be attributed to its ability to modulate the sigma-1 receptor.
生化学的および生理学的効果
1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance memory and learning in animal models, as well as to have antidepressant and anxiolytic effects. 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has also been found to have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this protein. However, one limitation is that 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea may have off-target effects, particularly at high concentrations. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea in vivo.
将来の方向性
There are several future directions for research on 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea on the sigma-1 receptor and other cellular processes. Finally, the development of more selective sigma-1 receptor ligands may provide new insights into the role of this protein in various physiological and pathological processes.
科学的研究の応用
1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmitter release, calcium signaling, and cell survival.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-5-4-10-24(14-18)17-8-6-15(7-9-17)22-21(25)23-16-11-19(27-2)13-20(12-16)28-3/h6-9,11-13,18H,4-5,10,14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSDYZRGRCRIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2791005.png)
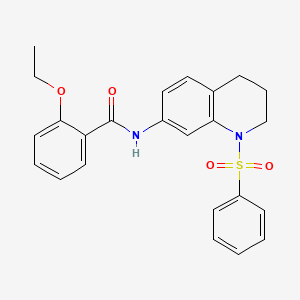
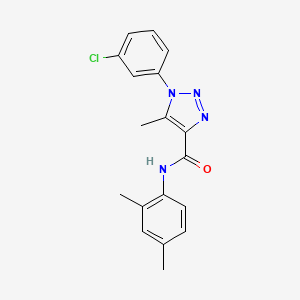
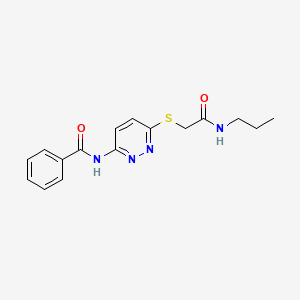
![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)
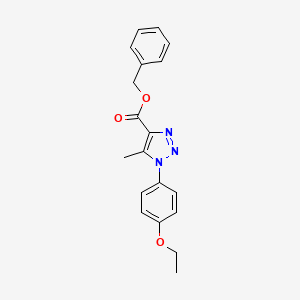
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)
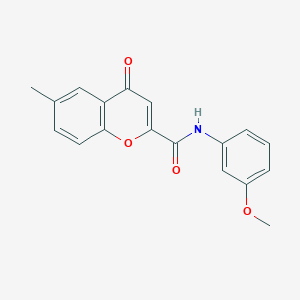
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)
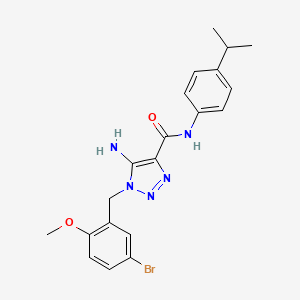
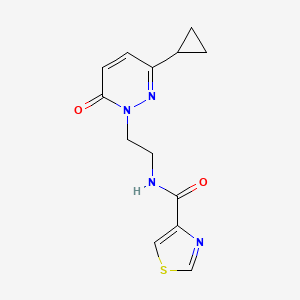
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)